1-(Trifluoromethyl)naphtho[2,1-b]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H7F3O |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
1-(trifluoromethyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C13H7F3O/c14-13(15,16)10-7-17-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7H |
InChI Key |
ZWKNLLLJQAYSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Reaction Pathways
Investigation of Radical Pathways and Species
Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of naphtho[2,1-b]furan (B1199300) synthesis, radical mechanisms, particularly those involving oxidative cyclization, play a significant role. rsc.orgrsc.org
Single-Electron Transfer (SET) is a fundamental step that can initiate radical reactions, creating radical ions from neutral precursors. rsc.org In the synthesis of trifluoromethylated naphthofurans, SET processes are proposed to be involved in oxidative radical cyclization sequences. rsc.orgrsc.org An SET event can be triggered either thermally or through photoinduction, leading to the formation of a radical pair from a Lewis acid and a Lewis base. rsc.org
The generation of the necessary radical species for the cyclization to form the naphthofuran ring system can be initiated by an oxidant. This process likely involves the transfer of a single electron from an electron-rich intermediate to the oxidizing agent, generating a radical cation. This highly reactive species can then undergo subsequent steps to form the final product. While direct evidence for SET in the specific synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan is part of ongoing investigation, its role is inferred from the use of oxidative conditions in related synthetic methodologies. rsc.org The combination of multicatalytic systems, such as the merger of organocatalysis with photoredox catalysis, often relies on SET processes to generate key radical intermediates. dntb.gov.ua
Once a radical species is generated, a reaction can proceed via a radical chain mechanism, which typically consists of three phases: initiation, propagation, and termination. chemistrysteps.commasterorganicchemistry.com
Initiation: The initial formation of a radical from a stable, non-radical molecule. chemistrysteps.com In the synthesis of naphthofurans, this could be the result of an SET process or the homolytic cleavage of a weak bond induced by heat or light. rsc.orgchemistrysteps.com
Propagation: These are the cyclic steps where a radical reacts with a non-radical molecule to form a product and a new radical, which continues the chain. libretexts.orgyoutube.com In the context of the oxidative radical cyclization to form this compound, a key propagation step would involve an intramolecular cyclization of a radical intermediate onto the naphthyl ring, followed by a step that regenerates the chain-carrying radical. rsc.orgrsc.org
Termination: The consumption of radicals without generating new ones, which ends the chain reaction. masterorganicchemistry.com This typically occurs through the combination of two radical species. chemistrysteps.com
Characterization of Key Reactive Intermediates
The course of a chemical reaction is dictated by the formation and subsequent reaction of transient intermediates. In palladium-catalyzed syntheses relevant to this compound, π-allyl–palladium complexes are pivotal, while carbocationic species can be significant in other transformations.
Palladium-catalyzed reactions are powerful tools in organic synthesis, and many proceed through well-defined intermediates. researchgate.net In the highly regio- and stereoselective synthesis of precursors to CF3-naphtho[2,1-b]furans, a CF3–π-allyl–palladium intermediate is key. rsc.orgrsc.org This intermediate is generated from the reaction of a CF3-allyl carbonate with a palladium(0) catalyst.
Table 1: Key Palladium-Catalyzed Reaction Components
| Component | Role | Reference |
|---|---|---|
| Pd(0) Catalyst | Formation of the π-allyl intermediate | rsc.org |
| CF3-allyl carbonate | π-allyl precursor | rsc.orgrsc.org |
| β-Naphthol | Nucleophile | rsc.orgrsc.org |
Carbocationic species are another class of important reactive intermediates in organic chemistry. While radical pathways and organometallic intermediates dominate the documented synthesis of this compound, the potential for carbocation involvement in other reactions of the naphthofuran core should be considered. For example, electrophilic aromatic substitution reactions on the naphthofuran ring system would proceed through resonance-stabilized carbocationic intermediates (arenium ions). The stability of these intermediates would determine the regioselectivity of the substitution. Acid-catalyzed cyclization or rearrangement reactions involving furan (B31954) and naphthol derivatives can also involve carbocationic intermediates. rsc.org
Rearrangement Processes and Their Mechanistic Implications
Molecular rearrangements are processes where the carbon skeleton or functional groups of a molecule are reorganized. Such transformations are often mechanistically insightful and synthetically useful. In the synthesis of related naphthofuran structures, rearrangements can be a key step. For instance, the Claisen rearrangement of allyl naphthyl ethers is a well-established method to form C-C bonds and introduce substituents onto the naphthyl ring, creating precursors for subsequent cyclization into naphthofurans. rsc.orgresearchgate.net
A proposed pathway for the formation of certain substituted naphtho[2,1-b]furans involves a sequential Claisen rearrangement, followed by isomerization and cyclization. researchgate.net Although not explicitly detailed for the 1-(trifluoromethyl) derivative, this highlights a powerful, mechanistically distinct alternative to metal-catalyzed cross-coupling or radical cyclization pathways. Understanding such rearrangement possibilities is crucial for predicting potential side products and for designing novel synthetic strategies towards this heterocyclic core.
1,2-Metallate Rearrangements in Boronate Complex Transformations
The 1,2-metallate rearrangement of boronate complexes is a powerful and versatile strategy for the stereospecific formation of both carbon-carbon and carbon-heteroatom bonds. bris.ac.ukresearchgate.net This mechanistic pathway is fundamental in organoboron chemistry for constructing complex molecular architectures with high stereocontrol. bris.ac.uknih.gov The process is initiated by the attack of a nucleophile on the electron-deficient boron atom of a boronic ester, leading to the formation of a tetracoordinate boronate complex. bris.ac.uknih.govresearchgate.net
This boronate intermediate is then activated, often by an electrophile at the α-carbon, which triggers the 1,2-migration of a substituent from the boron atom to the adjacent carbon. nih.gov A key feature of this rearrangement is the retention of configuration at the migrating carbon center, making it highly valuable for stereoselective synthesis. bris.ac.uk While traditionally requiring stoichiometric activating reagents, recent advancements have introduced catalytic methods, including those using transition metals, to facilitate this transformation. nih.gov Although direct application to this compound synthesis is not extensively documented, the principles of this rearrangement are highly relevant for the construction of functionalized heterocyclic systems.
Table 1: Key Steps in 1,2-Metallate Rearrangement of Boronate Complexes
| Step | Description | Key Features |
|---|---|---|
| 1. Complexation | A nucleophile attacks the empty p-orbital of the boron atom in a boronic ester. | Formation of a tetracoordinate "ate" complex. |
| 2. Activation | An electrophile activates the carbon atom alpha to the boron. | This step is crucial for inducing the migration. |
| 3. 1,2-Migration | A substituent group migrates from the boron atom to the adjacent activated carbon. | Proceeds with retention of stereochemistry at the migrating carbon. bris.ac.uk |
| 4. Product Formation | Subsequent reaction (e.g., oxidation, hydrolysis) of the newly formed boronic ester yields the final product. | Cleavage of the C-B bond to install a new functional group. bris.ac.uk |
Claisen Rearrangements in Furan Annulation Processes
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org In this process, an allyl vinyl ether thermally rearranges to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The aromatic variant of this reaction is particularly relevant to the synthesis of fused furan systems. When applied to an aryl allyl ether, the rearrangement initially forms a dienone intermediate, which then tautomerizes to restore aromaticity, resulting in an ortho-allyl phenol (B47542). organic-chemistry.org
This transformation is a key step in various furan annulation (ring-forming) strategies. For instance, a phenol can be O-allylated and then subjected to a Claisen rearrangement to install an allyl group at the ortho position. This allyl group can then be further manipulated and cyclized to form the furan ring fused to the aromatic core, a process that can be applied to the synthesis of benzofurans and, by extension, naphthofurans. researchgate.net The reaction typically proceeds through a concerted, chair-like transition state and is known for its high stereoselectivity. organic-chemistry.org While often thermally driven, catalytic versions have been developed to perform the reaction under milder conditions.
Influence of Catalysis and Reaction Conditions on Reaction Mechanisms
The choice of catalyst and reaction conditions exerts profound control over the mechanistic pathways, and consequently, the outcome of chemical syntheses. In the context of this compound, catalytic systems are essential for both the construction of the heterocyclic core and the regioselective installation of the trifluoromethyl group.
Photoredox Catalysis in Trifluoromethylation Reactions
Visible-light photoredox catalysis has emerged as a prominent and mild methodology for the formation of C-CF3 bonds in aromatic and heterocyclic systems. mdpi.comsemanticscholar.org This approach avoids the harsh conditions associated with many traditional trifluoromethylation methods. mdpi.comnih.gov The general mechanism involves a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light and becomes excited to a more potent redox state. mdpi.comnih.gov
The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, such as Togni's reagents, Umemoto's reagents, or sodium triflinate (CF3SO2Na, Langlois' reagent). nih.gov This process generates a trifluoromethyl radical (•CF3). mdpi.comsemanticscholar.org This highly reactive radical then adds to the (hetero)aromatic substrate. The resulting radical intermediate is subsequently oxidized and deprotonated to afford the final trifluoromethylated product, regenerating the photocatalyst to complete the catalytic cycle. semanticscholar.org The mild nature and high functional group tolerance of this method make it a powerful tool for late-stage trifluoromethylation. semanticscholar.org
Table 2: Common Components in Photoredox-Catalyzed Trifluoromethylation
| Component | Examples | Role in Mechanism |
|---|---|---|
| Photocatalyst | Ru(bpy)3]Cl2, Ir(ppy)3, Organic Dyes (Eosin Y, Methylene Blue) mdpi.comnih.gov | Absorbs visible light and initiates single-electron transfer (SET). |
| CF3 Source | CF3SO2Na, CF3I, CF3SO2Cl, Togni's reagents mdpi.comsemanticscholar.org | Precursor that generates the trifluoromethyl radical (•CF3) upon reduction or oxidation. |
| Substrate | Arenes, Heterocycles (e.g., Naphthofuran) | Reacts with the •CF3 radical. |
| Reductant/Oxidant | Often the substrate itself or an additive. | Participates in the catalytic cycle to regenerate the photocatalyst. |
Role of Transition Metal Catalysts (e.g., Palladium, Copper)
Transition metals, particularly palladium and copper, are central to many modern synthetic methods for constructing trifluoromethylated heterocycles. nih.govresearchgate.net They offer unique mechanistic pathways involving oxidative addition, reductive elimination, and C-H activation.
Palladium: Palladium catalysts are highly effective for a wide range of transformations, including cross-coupling reactions and direct C-H functionalization. beilstein-journals.orgresearchgate.net In the context of trifluoromethylation, palladium catalysis can proceed through the coupling of an aryl halide or triflate with a nucleophilic CF3 source or via the C-H activation of the aromatic ring followed by reaction with an electrophilic CF3 source. beilstein-journals.org A notable application is the one-pot synthesis of CF3-substituted naphtho[2,1-b]furans, which has been achieved through a palladium-catalyzed ortho-vinylation of β-naphthols followed by an oxidative radical cyclization sequence. rsc.org These reactions often involve a Pd(0)/Pd(II) or sometimes a Pd(II)/Pd(IV) catalytic cycle. nih.gov
Copper: Copper catalysts are often used due to their high efficiency and lower cost compared to palladium. nih.gov Copper-mediated reactions are versatile for the synthesis of both the naphthofuran skeleton and for introducing the trifluoromethyl group. eurjchem.comrsc.org For example, a copper-catalyzed cascade trifluoromethylation/cyclization of specifically designed precursors provides a direct route to trifluoromethylated polycyclic aromatic systems. nih.gov Copper can mediate trifluoromethylation of aryl iodides and can also be used in dual catalytic systems, for instance in combination with photoredox catalysis. semanticscholar.orgnih.gov
Mechanistic Studies of Acid- and Base-Promoted Reactions
The formation of the furan ring in naphthofuran systems is frequently accomplished through cyclization reactions promoted by either acids or bases.
Acid-Promoted Reactions: In the presence of acid, the furan ring can be formed via intramolecular cyclodehydration. researchgate.net For instance, an α-phenoxy ketone can be cyclized under acidic conditions, where protonation of the carbonyl oxygen increases its electrophilicity and facilitates the nucleophilic attack by the aromatic ring, followed by dehydration to form the furan. researchgate.net Another pathway involves the acid-catalyzed cyclization of acetals. wuxiapptec.com Mechanistic studies have also revealed that acid-catalyzed reactions of existing arylnaphtho[2,1-b]furans can lead to skeletal rearrangements via a bris.ac.uknih.gov-aryl shift. eurjchem.com
Base-Promoted Reactions: Base-promoted or base-mediated reactions are common for synthesizing benzofurans and naphthofurans. nih.govacs.org A typical mechanism involves the deprotonation of a hydroxyl group on a naphthol precursor by a base (e.g., Cs2CO3, NaOMe). nih.govrsc.org The resulting nucleophilic alkoxide then attacks an internal electrophilic site, such as an alkyne in a 5-exo-dig cyclization, to form the furan ring. rsc.org This approach is often metal-free, providing a simple and cost-effective route to the heterocyclic core. nih.gov
Advanced Spectroscopic and Analytical Methods for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 1-(Trifluoromethyl)naphtho[2,1-b]furan, ¹H NMR spectroscopy would be used to identify all hydrogen atoms on the naphthofuran core. The aromatic protons on the naphthalene (B1677914) ring system are expected to appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to spin-spin coupling with neighboring protons. The proton on the furan (B31954) ring would also reside in this aromatic region. The integration of these signals would confirm the number of protons in each distinct environment.
¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbon of the trifluoromethyl (-CF₃) group would be identifiable as a quartet due to coupling with the three fluorine atoms. Aromatic carbons of the naphthofuran moiety would resonate in the δ 110-160 ppm range. While specific spectral data for this compound is not available, analysis of related naphtho[2,1-b]furan (B1199300) structures provides expected chemical shift ranges. rsc.orgmdpi.com For instance, in a substituted naphtho[2,1-b]furan, the carbon atoms of the core structure are well-resolved, allowing for unambiguous assignment through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. mdpi.com
Furthermore, ¹⁹F NMR would be a crucial technique, showing a singlet for the -CF₃ group, confirming its chemical environment. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons (Naphthyl) | 7.0 - 8.5 (m) | 110 - 155 | Complex splitting patterns due to J-coupling. |
| Aromatic Proton (Furan) | 6.5 - 7.5 (s or d) | 105 - 150 | Position and coupling depend on substitution. |
| Trifluoromethyl Carbon (-CF₃) | N/A | 120 - 130 (q) | Quartet splitting due to ¹JC-F coupling. |
| Furan Carbons | N/A | 105 - 155 | Chemical shifts are sensitive to substituents. |
| Naphthyl Carbons | N/A | 110 - 150 | Bridgehead carbons will have distinct shifts. |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The calculated monoisotopic mass of C₁₃H₇F₃O is 236.0449 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern would be characteristic of the naphthofuran core and the trifluoromethyl substituent. Expected fragmentation pathways would include the loss of the -CF₃ group (a loss of 69 Da) to give a fragment at m/z = 167, corresponding to the naphtho[2,1-b]furan cation. Further fragmentation of the naphthofuran ring system, such as the loss of CO (28 Da), is also plausible, consistent with the fragmentation of related heterocyclic compounds. nih.govnist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 236 | Molecular Ion [M]⁺ | [C₁₃H₇F₃O]⁺ | The parent ion. |
| 167 | [M - CF₃]⁺ | [C₁₂H₇O]⁺ | Loss of the trifluoromethyl radical. |
| 139 | [M - CF₃ - CO]⁺ | [C₁₁H₇]⁺ | Subsequent loss of carbon monoxide. |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
To perform this analysis on this compound, a suitable single crystal would first need to be grown. The resulting crystal structure would confirm the planarity of the fused naphtho[2,1-b]furan ring system. Crystal structures of related derivatives, such as 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, show that the naphthofuran unit is essentially planar. nih.gov The analysis would provide precise measurements of all bond lengths and angles. For instance, the C-F bond lengths within the trifluoromethyl group are expected to be approximately 1.33-1.35 Å, and the F-C-F bond angles should be close to the tetrahedral angle of 109.5°. The orientation of the -CF₃ group relative to the plane of the naphthofuran ring would also be determined, providing insight into steric interactions. Furthermore, the crystal packing would reveal intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules. nih.govnih.gov
Table 3: Expected X-ray Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/Observation | Reference Analogue |
| Crystal System | Monoclinic or Triclinic | Common for planar aromatic systems. nih.govnih.gov |
| Naphthofuran Core | Essentially planar | Mean deviation from planarity is typically low. nih.gov |
| C-F Bond Length | ~1.34 Å | Typical for trifluoromethyl groups. |
| Intermolecular Interactions | π–π stacking | Expected for aromatic systems. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly specific and sensitive for studying the electronic structure and environment of paramagnetic centers.
EPR spectroscopy would not be applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons. However, EPR would be a critical tool if the molecule were to form a radical species, for example, through photolysis, chemical oxidation/reduction, or as a transient intermediate in a reaction.
For instance, if photolysis were to induce homolytic cleavage of the C-CF₃ bond, EPR could potentially detect the resulting trifluoromethyl radical (•CF₃). Studies on the photolysis of trifluoromethyl ketones have successfully used spin-trapping EPR to detect the elusive •CF₃ radical. researchgate.net The EPR spectrum of a trapped •CF₃ radical would exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the three equivalent fluorine nuclei, resulting in a 1:3:3:1 quartet of signals. This would provide unambiguous evidence for the formation of this radical intermediate.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending).
The IR spectrum of this compound would display several characteristic absorption bands. The presence of the aromatic naphthofuran system would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. The furan part of the molecule would contribute to a characteristic C-O-C stretching band, likely in the 1050-1250 cm⁻¹ range.
The most distinctive feature would be the very strong and characteristic absorption bands associated with the C-F bonds of the trifluoromethyl group. Symmetrical and asymmetrical C-F stretching vibrations typically result in intense absorptions in the 1100-1350 cm⁻¹ region. These strong signals are often diagnostic for the presence of a -CF₃ group in a molecule.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aromatic C=C Stretch | 1500 - 1650 | Medium to Strong |
| C-F Asymmetric/Symmetric Stretch | 1100 - 1350 | Very Strong |
| C-O-C Stretch (Furan) | 1050 - 1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, reaction energetics, and various electronic properties.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For a related compound, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, a HOMO-LUMO gap was calculated to be 4.43 eV, indicating a stable molecule. researchgate.net A similar analysis for 1-(Trifluoromethyl)naphtho[2,1-b]furan would reveal how the electron-withdrawing trifluoromethyl group influences the electronic structure and reactivity compared to other substituted naphthofurans.
Global Reactivity Descriptors and Chemical PropertiesFrom the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify chemical reactivity.researchgate.netnih.govmdpi.comThese descriptors provide a quantitative basis for concepts developed from FMO theory.
Table 1: Key Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. pmf.unsa.ba |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |
These formulas are based on Koopman's theorem and finite difference approximations.
Calculating these values for this compound would provide a comprehensive profile of its chemical behavior, predicting its stability and propensity to engage in different types of chemical interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intramolecular Dynamics
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. For a relatively rigid molecule like this compound, MD simulations could be used to study the rotation of the trifluoromethyl group and the vibrations of the fused ring system, particularly in different solvent environments. nih.gov
In Silico Modeling for Structure-Reactivity and Structure-Property Relationship Prediction
In silico modeling encompasses a range of computational techniques used to predict the properties and biological activities of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties with its activity or other properties. nih.govnih.gov
For this compound, a QSAR study could be developed by synthesizing a series of related derivatives and testing their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). nih.govijprajournal.com Computational descriptors (such as those from DFT) would then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds, thereby guiding future drug discovery efforts.
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Chemical Transformations and Derivatization Strategies of the Naphtho 2,1 B Furan Core
Functionalization of the Furan (B31954) and Naphthalene (B1677914) Moieties
The presence of the trifluoromethyl group, a potent electron-withdrawing substituent, is expected to significantly influence the reactivity of both the furan and naphthalene components of the core scaffold. This group's deactivating nature will likely render the entire ring system less susceptible to electrophilic attack compared to the unsubstituted naphtho[2,1-b]furan (B1199300).
Introduction of Additional Electrophiles and Nucleophiles onto the Core Scaffold
Electrophilic Substitution: Electrophilic aromatic substitution reactions on the naphthalene ring system of 1-(Trifluoromethyl)naphtho[2,1-b]furan are predicted to be challenging. The trifluoromethyl group strongly deactivates the ring towards electrophiles. In general, electrophilic attack on the furan ring is preferred over the benzene (B151609) ring in benzofurans. However, the deactivating effect of the CF3 group on the adjacent naphthalene ring system would likely direct any potential electrophilic substitution to the furan moiety, if the reaction can be induced under harsh conditions.
Nucleophilic Substitution: The electron-withdrawing nature of the trifluoromethyl group could potentially activate the naphthalene ring towards nucleophilic aromatic substitution (SNA r), particularly at positions ortho and para to the CF3 group, should a suitable leaving group be present on the ring. However, without a pre-existing leaving group, direct nucleophilic attack on the aromatic system is unlikely.
Investigation of Substituent Effects on Chemical Reactivity and Stability
The trifluoromethyl group is known to significantly impact the electronic properties and stability of aromatic systems. mdpi.comnih.gov Its strong inductive electron-withdrawing effect (-I) and weak resonance effect (-M) decrease the electron density of the entire naphtho[2,1-b]furan scaffold.
Reactivity:
Decreased Electrophilic Reactivity: The electron-deficient nature of the aromatic system will make it less reactive towards electrophiles.
Increased Acidity of Protons: The protons on the naphthalene ring will be more acidic compared to the unsubstituted parent compound, potentially facilitating metallation reactions.
Computational studies, such as those employing Density Functional Theory (DFT), could provide theoretical insights into the substituent effects on the electronic structure and reactivity of this compound. mdpi.comnih.gov Such studies could predict the most likely sites for electrophilic and nucleophilic attack and quantify the impact of the trifluoromethyl group on the molecule's stability.
Annulation of Additional Heterocyclic Rings onto the Naphthofuran Scaffold
The synthesis of fused heterocyclic systems often relies on the functionalization of the core scaffold with reactive handles that can participate in cyclization reactions. The derivatization of this compound to introduce such functionalities would be a prerequisite for the construction of annulated systems.
Synthesis of Fused Pyrazole (B372694) and Pyrazoline Derivatives
The synthesis of pyrazole and pyrazoline derivatives typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. To achieve this with this compound, one would first need to introduce a suitable functional group, such as an acetyl group, onto the naphthofuran core. Given the deactivating nature of the trifluoromethyl group, Friedel-Crafts acylation would likely be challenging. Alternative strategies, such as metallation followed by quenching with an acylating agent, might be necessary. Once a suitable ketone precursor is obtained, reaction with hydrazine could lead to the formation of the desired fused pyrazole or pyrazoline ring.
Formation of Oxadiazole Derivatives
The formation of 1,3,4-oxadiazole (B1194373) rings commonly proceeds through the cyclization of acylhydrazones or the reaction of a carboxylic acid hydrazide with a coupling agent. Similar to the synthesis of pyrazoles, this would require the initial functionalization of the this compound core to introduce a carboxylic acid or a related derivative. This could potentially be achieved through metallation followed by carboxylation. The resulting carboxylic acid could then be converted to the corresponding hydrazide and subsequently cyclized to form the oxadiazole ring.
Construction of Novel Triazole-Pyrimidine Conjugates
The construction of triazole-pyrimidine conjugates often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To apply this to this compound, either an azide (B81097) or an alkyne functionality would need to be installed on the naphthofuran scaffold. This could be accomplished, for example, by introducing a hydroxymethyl group, converting it to a halide, and then to an azide. Alternatively, an ethynyl (B1212043) group could be introduced via Sonogashira coupling if a halogenated derivative of this compound were available. The resulting functionalized naphthofuran could then be reacted with a corresponding pyrimidine (B1678525) derivative bearing the complementary functionality (alkyne or azide) to yield the desired triazole-pyrimidine conjugate.
Advanced Applications in Chemical and Materials Sciences
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The naphtho[2,1-b]furan (B1199300) core is a prominent structural motif in numerous biologically active compounds and serves as a crucial intermediate in organic synthesis. eurjchem.comresearchgate.net Various synthetic strategies, including palladium-catalyzed multi-component couplings and intramolecular cyclizations, have been developed to construct this heterocyclic system and its derivatives. acs.orgrsc.org These methods provide access to a wide range of substituted naphthofurans that can be further elaborated into more complex molecular architectures. researchgate.net
The introduction of a trifluoromethyl group at the 1-position of the naphtho[2,1-b]furan scaffold creates a uniquely valuable building block. The -CF3 group is a strong electron-withdrawing substituent, which modifies the reactivity of the entire aromatic system. This electronic perturbation can influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, directing incoming groups to specific positions on the naphthalene (B1677914) ring.
Furthermore, the trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This property is highly desirable in the design of pharmaceuticals. Therefore, 1-(Trifluoromethyl)naphtho[2,1-b]furan serves as an ideal starting material for synthesizing complex, fluorinated drug candidates and other high-value organic molecules where enhanced stability and lipophilicity are required. nih.gov Its utility lies in its ability to introduce both a rigid polycyclic aromatic system and a bio-inert, electronically influential -CF3 group in a single, strategic step.
Development of Novel Materials with Tunable Optical and Electronic Properties
The extended π-conjugated system of naphthofurans makes them attractive candidates for the development of novel organic materials with interesting photophysical properties. The electronic nature of substituents on the naphthofuran core plays a critical role in tuning these properties.
Photochromism is a phenomenon where a compound undergoes a reversible transformation between two isomers, each possessing a distinct absorption spectrum, upon irradiation with light. While specific photochromic studies on this compound are not widely reported, related structures such as vinylidene-naphthofurans and precursors to benzochromenes are known to exhibit these properties. rsc.orghud.ac.uk
The photochromic behavior in these systems typically involves a light-induced electrocyclic ring-opening or ring-closing reaction. The presence of a strongly electron-withdrawing -CF3 group on the naphthofuran scaffold would be expected to significantly influence the electronic transitions of the molecule. This could modulate the absorption wavelengths (colors) of the two isomeric states and affect the stability and switching kinetics of the photochromic system. By strategically designing derivatives, the -CF3 group could be used to fine-tune the photochromic response for applications in optical data storage, molecular switches, and smart materials.
Solvatochromism, the change in a substance's color with the polarity of its solvent, is a property that arises from a significant difference in the dipole moment between the molecule's electronic ground state and excited state. This phenomenon is often rooted in an intramolecular charge transfer (ICT) process. researchgate.net Research on related naphtho researchgate.netnih.govfuran (B31954) derivatives has demonstrated their potential as solvatochromic molecules. researchgate.net
For a derivative of this compound to exhibit strong solvatochromic behavior, a molecular design incorporating both an electron-donating group (EDG) and an electron-accepting group (EAG) is necessary. In such a "push-pull" system, the trifluoromethyl group would serve as a powerful electron acceptor. Upon photoexcitation, electron density would shift from the donor to the acceptor, creating a highly polar excited state. This change in polarity is stabilized to different extents by solvents of varying polarity, resulting in a visible color shift. The table below illustrates the hypothetical effect of solvent polarity on the absorption maximum of a naphthofuran derivative designed for solvatochromism.
| Solvent | Polarity Index | Hypothetical Absorption Max (λmax, nm) |
|---|---|---|
| Hexane | 0.1 | 400 |
| Toluene | 2.4 | 425 |
| Dichloromethane | 3.1 | 460 |
| Acetone | 5.1 | 495 |
| Methanol | 6.6 | 530 |
This tunable, environment-sensitive optical response makes such compounds promising for applications as fluorescent probes and sensors for microenvironment polarity.
Application in Catalysis and Ligand Design for Organometallic Transformations
Heterocyclic compounds are fundamental components in the design of ligands for organometallic catalysis. rsc.org The specific electronic and steric properties of a ligand are crucial for controlling the activity and selectivity of the metal catalyst. The naphtho[2,1-b]furan scaffold offers several potential coordination sites, including the furan oxygen atom and the extended π-system of the aromatic rings.
While the direct use of this compound as a ligand has not been extensively documented, its potential can be inferred from general principles of ligand design. rsc.org The introduction of the strongly electron-withdrawing -CF3 group would render the entire naphthofuran system more electron-deficient. When used as a ligand, this would enhance its π-acceptor properties.
In catalysis, π-acceptor ligands are vital for stabilizing low-valent metal centers and modulating the electronic properties of the catalyst to influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. A this compound-based ligand could therefore be used to fine-tune the reactivity of transition metal catalysts for a variety of organometallic transformations, potentially leading to improved efficiency, selectivity, and catalyst stability.
Future Research Directions and Perspectives
Development of More Efficient, Sustainable, and Green Synthetic Methodologies
The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of 1-(Trifluoromethyl)naphtho[2,1-b]furan will likely focus on innovations in catalytic systems and the implementation of advanced manufacturing technologies.
Innovations in Catalytic Systems for Trifluoromethylation
Recent years have witnessed a surge in the development of novel catalytic systems for trifluoromethylation, and these advancements are directly applicable to the synthesis of this compound. One promising avenue is the use of visible-light-induced photocatalysis. advanceseng.com This approach offers a sustainable alternative to traditional methods that often require harsh reaction conditions. advanceseng.com The use of light as a catalyst aligns with the principles of green chemistry by minimizing energy consumption and avoiding the use of toxic reagents. advanceseng.com Future work could focus on developing more efficient photocatalysts and expanding the substrate scope to include a wider range of substituted naphthols.
Another area of intense research is the development of new transition-metal and organocatalytic systems. nih.gov For instance, palladium-catalyzed ortho-vinylation of β-naphthols has been shown to be an effective method for the one-pot synthesis of related trifluoromethylated naphtho[2,1-b]furans. rsc.org Further research could explore the use of other transition metals, such as copper or nickel, which are more abundant and less expensive than palladium. researchgate.net Additionally, the development of chiral organocatalysts could enable the enantioselective synthesis of this compound derivatives, which is crucial for pharmaceutical applications. wikipedia.orgnih.gov
| Catalyst Type | Potential Advantages | Research Focus |
| Photocatalysis | Sustainable, mild conditions, reduced waste | Development of novel, highly efficient photocatalysts; expansion of substrate scope |
| Transition-Metal Catalysis | High efficiency and selectivity | Exploration of earth-abundant metal catalysts (e.g., Cu, Ni); development of novel ligand systems |
| Organocatalysis | Metal-free, environmentally benign, potential for asymmetry | Design of new chiral catalysts for enantioselective synthesis |
Implementation of Flow Chemistry and Continuous Manufacturing Approaches
Flow chemistry, or continuous manufacturing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. mit.edu This approach offers several advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. mit.edursc.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. vapourtec.comacs.org
Photochemical reactions, in particular, benefit significantly from flow chemistry setups, as the efficient irradiation of the reaction mixture leads to higher yields and shorter reaction times. vapourtec.com Future research in this area could focus on the design and optimization of continuous-flow reactors for the key trifluoromethylation and cyclization steps in the synthesis of the target compound. acs.org The integration of in-line purification and analysis techniques could further streamline the manufacturing process, leading to a more automated and cost-effective approach. mit.edu
Deeper Mechanistic Understanding of Complex Transformation Pathways and Selectivity Control
A thorough understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Future research should aim to elucidate the intricate mechanistic details of the reactions used to synthesize this compound. This includes studying the role of catalysts, intermediates, and transition states in determining the outcome of the reaction.
For example, in the case of palladium-catalyzed reactions, a deeper understanding of the catalytic cycle could enable the rational design of ligands that promote the desired reactivity and selectivity. rsc.org Similarly, in photocatalytic reactions, a detailed understanding of the single-electron transfer processes and the nature of the radical intermediates is essential for optimizing the reaction conditions. advanceseng.com Computational studies, in conjunction with experimental work, will play a vital role in unraveling these complex mechanistic pathways.
Exploration of Undiscovered Reactivity Patterns and Novel Transformations for the Naphthofuran Scaffold
The naphthofuran scaffold is a versatile building block that can participate in a wide range of chemical transformations. researchgate.neteurjchem.com Future research should focus on exploring the undiscovered reactivity patterns of this compound and developing novel transformations to access a diverse range of derivatives.
The presence of the trifluoromethyl group can significantly influence the reactivity of the naphthofuran ring system, opening up new avenues for functionalization. For instance, the electron-withdrawing nature of the CF3 group could facilitate nucleophilic aromatic substitution reactions at specific positions on the naphthyl ring. Furthermore, the development of new methods for the functionalization of the furan (B31954) ring would provide access to a wider range of analogues with potentially interesting biological or material properties.
Design and Synthesis of Advanced Functional Materials Based on Tailored Naphthofuran Architectures
Naphthofuran derivatives have shown promise in the development of advanced functional materials. rsc.org The unique photophysical and electronic properties of the naphthofuran scaffold, combined with the influence of the trifluoromethyl group, make this compound an attractive candidate for applications in materials science.
Future research in this area could focus on the design and synthesis of novel materials with tailored properties. For example, by incorporating specific functional groups, it may be possible to develop fluorescent probes for biological imaging or organic light-emitting diodes (OLEDs) for display technologies. The photochromic properties of some vinylidene-naphthofurans suggest that trifluoromethylated analogues could also be explored for applications in optical data storage and smart windows. rsc.org
Enhanced Role of Computational Chemistry as a Predictive Tool for Synthetic Design and Property Tuning
Computational chemistry has become an indispensable tool in modern chemical research. nih.gov In the context of this compound, computational methods can be used to predict the reactivity of different starting materials, to design more efficient synthetic routes, and to tune the properties of the final products.
For instance, density functional theory (DFT) calculations can be used to model reaction mechanisms and to identify the key factors that control selectivity. uni-muenchen.de Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new drug candidates. nih.govfrontiersin.org As computational methods continue to improve in accuracy and efficiency, their role in the design and development of new trifluoromethylated naphthofuran-based compounds is expected to grow significantly.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(trifluoromethyl)naphtho[2,1-b]furan derivatives?
- Methodological Answer : A one-step, three-component reaction using Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et₃N) is widely employed. This approach avoids expensive catalysts and chromatography, achieving yields of 71–90% . Key steps include cyclocondensation and elimination of acetone/CO₂. For trifluoromethyl derivatives, substituents like 3-fluorophenyl or nitro groups can be introduced via aryl aldehyde precursors .
Q. How are naphtho[2,1-b]furan derivatives characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear in δ 7.2–8.9 ppm, with trifluoromethyl groups showing characteristic splitting patterns. Coupling constants (e.g., J = 11.4 Hz for CH=CH in chalcone derivatives) confirm stereochemistry .
- IR Spectroscopy : Stretching vibrations for C=O (1,662 cm⁻¹) and C-F (1,100–1,300 cm⁻¹) are critical for functional group identification .
- Elemental Analysis : Carbon/hydrogen content deviations ≤0.4% validate purity .
Q. What biological activities have been reported for naphtho[2,1-b]furan derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, pyrazole-linked naphthofurans show activity against Staphylococcus aureus (MIC = 8–32 µg/mL) via membrane disruption assays . Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position for enhanced potency .
Advanced Research Questions
Q. How can reaction selectivity toward naphtho[2,1-b]furan over other isomers be achieved?
- Methodological Answer : Isomeric byproducts (e.g., naphtho[2,3-b]furan) are suppressed using β-naphthol derivatives with steric hindrance at the 1-position. Solvent polarity (e.g., THF vs. DMF) and temperature (80–100°C) also influence regioselectivity, favoring [2,1-b] isomers due to kinetic control . Computational modeling (DFT) of transition states can further optimize conditions .
Q. What crystallographic techniques resolve the molecular structure of trifluoromethyl-substituted naphthofurans?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX programs) is standard. Key parameters include:
- Planarity : The naphtho[2,1-b]furan core deviates ≤0.043 Å from the least-squares plane .
- Dihedral Angles : Substituents (e.g., 3-fluorophenyl) form angles of 39.32° with the core, impacting π-π stacking .
- Disorder Modeling : Fluorine/CF₃ groups may require split-site occupancy refinement (e.g., 85:15 ratio) . ORTEP-3 visualizes thermal ellipsoids and hydrogen bonds (e.g., C–H···O) .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is electron-withdrawing, reducing electron density at the furan oxygen. This enhances electrophilic substitution at the 3-position but complicates Suzuki-Miyaura couplings (requiring Pd(OAc)₂/XPhos catalysts). Kinetic studies show CF₃-substituted derivatives undergo Heck reactions 2–3× slower than methyl analogs due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
